2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-inden-2-ylamine.
Amination Reaction: The 5-chloro-2,3-dihydro-1H-inden-2-ylamine is then reacted with ethylene oxide under controlled conditions to introduce the ethan-1-ol group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the chloro-substituent to a hydrogen atom, yielding the parent indene compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]acetaldehyde or 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]acetic acid.
Reduction: Formation of 2-[(2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol.
Substitution: Formation of 2-[(5-methoxy-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminoethanol group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The chloro-substituent may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2,3-dihydro-1H-inden-1-ol
- 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride stands out due to its unique combination of a chloro-substituent and an aminoethanol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2567504-33-8 |
---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.1 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.